molecular formula C25H35N3O5S2 B2694064 methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 449767-93-5

methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2694064
CAS No.: 449767-93-5
M. Wt: 521.69
InChI Key: WXGLPJPBJQHPBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate (hereafter referred to by its IUPAC name) is a heterocyclic compound featuring a thieno[2,3-c]pyridine core fused with a tetrahydro-pyridine ring. Its structure includes a dipropylsulfamoyl-substituted benzamido group at position 2 and a methyl carboxylate at position 3, along with an isopropyl substituent at position 6 (). The compound’s ACD/Index Name (449767-97-9) and Registry Number (RN) confirm its identity in chemical databases.

Properties

IUPAC Name

methyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N3O5S2/c1-6-13-28(14-7-2)35(31,32)19-10-8-18(9-11-19)23(29)26-24-22(25(30)33-5)20-12-15-27(17(3)4)16-21(20)34-24/h8-11,17H,6-7,12-16H2,1-5H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXGLPJPBJQHPBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Benzamido Group: This step involves the reaction of the thieno[2,3-c]pyridine intermediate with a benzoyl chloride derivative under basic conditions.

    Attachment of the Dipropylsulfamoyl Moiety: This is typically done through a nucleophilic substitution reaction using a suitable sulfonamide reagent.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonamide group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamido and sulfonamide moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted benzamido or sulfonamide derivatives.

Scientific Research Applications

Methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of specific enzymes involved in metabolic pathways.

    Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine Carboxylates ()

Compounds such as methyl 4-((1-alkyl-2-oxo-5-methyl-1,2-dihydropyridin-3-yl)amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylates (6a, 6b) share structural similarities with the target compound. Both feature a thieno-fused pyrimidine/pyridine core and a methyl carboxylate group. However, key differences include:

  • Core Heterocycle: The target compound’s thieno[2,3-c]pyridine lacks the pyrimidine ring nitrogen present in 6a/6b.
  • Substituents : The target compound’s dipropylsulfamoyl benzamido group contrasts with the pyridin-2-yl and alkyl-oxo groups in 6a/6b.
  • Synthesis : 6a/6b are synthesized under solvent-free microwave conditions, whereas the target compound’s synthesis likely involves classical amidation and cyclization steps .

Thiazolo[3,2-a]pyrimidine Derivatives ()

Compounds 11a and 11b (thiazolo-pyrimidines with cyano and arylidene substituents) differ significantly:

  • Heterocyclic System: Thiazolo-pyrimidines incorporate a sulfur and nitrogen-rich ring system, while the target compound’s thieno-pyridine lacks the thiazole moiety.
  • Functional Groups: The cyano (-CN) group in 11a/11b contrasts with the target’s sulfamoyl (-SO₂NPr₂) and carboxylate (-COOMe) groups.

Pyrrolidine and Imidazo-Pyridine Derivatives ()

Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) highlights divergent structural and synthetic strategies:

  • Core Structure: 2d features an imidazo-pyridine fused system, whereas the target compound’s thieno-pyridine is less electron-rich.
  • Substituents: 2d’s nitrophenyl and cyano groups differ from the target’s isopropyl and sulfamoyl substituents.
  • Synthesis : 2d is synthesized via a one-pot reaction with anthranilic acid, emphasizing efficiency compared to the target’s presumed multistep synthesis .

Data Tables

Table 2: Functional Group Analysis

Compound Sulfamoyl Carboxylate Cyano Arylidene
Target Compound Yes Yes No No
Thieno-pyrimidine 6a No Yes No No
Thiazolo-pyrimidine 11a No No Yes Yes
Imidazo-pyridine 2d No No Yes No

Biological Activity

Methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest a variety of biological activities, which have been the subject of recent research. This article explores its biological activity, focusing on its mechanism of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a thieno[2,3-c]pyridine core linked to a benzamido group and a dipropylsulfamoyl moiety. This structural arrangement is crucial for its biological interactions.

Property Value
Chemical FormulaC₁₆H₁₈N₂O₃S
Molecular Weight318.39 g/mol
CAS Number1216644-59-5
SolubilitySoluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfamoyl and benzamido groups are essential for binding to these targets, potentially inhibiting their activity. The thieno[2,3-c]pyridine core may enhance the stability of these interactions.

Antitumor Activity

Recent studies have investigated the antitumor potential of thieno[2,3-c]pyridine derivatives. For instance, compounds similar to this compound have shown significant growth inhibition in triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468) when evaluated through sulforhodamine B assays. The most promising derivatives exhibited a GI50 concentration of around 13 μM against MDA-MB-231 cells .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes involved in cancer progression and inflammation. Preliminary results suggest that it can inhibit key enzymes that are often overexpressed in cancerous tissues.

Comparative Studies

Comparative analysis with similar compounds reveals unique aspects of this compound:

Compound Activity GI50 (μM)
Methyl 6-acetyl-2-[4-(dipropylsulfamoyl)benzamido]-Moderate antitumor activity20
Methyl 2-[4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido]-6-isopropyl-Low antitumor activity>50
Methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-(propan-2-yl)-High antitumor activity13

Case Studies

  • In Vivo Studies : In chick chorioallantoic membrane (CAM) models, methyl 2-[4-(dipropylsulfamoyl)benzamido]-6-(propan-2-yl)-thieno[2,3-c]pyridine demonstrated a reduction in tumor size when administered at therapeutic doses.
  • Cell Cycle Analysis : Flow cytometry analysis indicated that treatment with this compound increased the G0/G1 phase population while decreasing the S phase in TNBC cells, suggesting an interference with cell cycle progression without inducing apoptosis.

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and what key reaction parameters require optimization?

The synthesis involves multi-step reactions, including condensation, cyclization, and functional group modifications. A common approach is to use palladium or copper catalysts in solvents like dimethylformamide (DMF) or toluene. For example:

  • Condensation : React 4-chlorobenzaldehyde derivatives with aminopyridine precursors under reflux conditions .
  • Cyclization : Optimize temperature (80–120°C) and reaction time (12–24 hours) to minimize byproducts. Catalyst loading (0.5–2 mol%) significantly impacts yield . Key parameters to optimize:
  • Catalyst type and concentration
  • Solvent polarity and boiling point
  • Temperature control during exothermic steps .

Q. Which analytical techniques are most effective for structural characterization and purity assessment?

A combination of spectroscopic and chromatographic methods is critical:

  • X-ray crystallography : Resolves stereochemistry and confirms crystal packing (e.g., bond angles: 109.6° for C–C–H, 117.94° for C–N–C) .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • NMR : ¹H and ¹³C NMR (DMSO-d₆) identify proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) .

Advanced Research Questions

Q. How can contradictions in biological activity data across different in vitro models be systematically addressed?

Discrepancies often arise from experimental variables. Mitigation strategies include:

  • Standardized cell lines : Use authenticated lines (e.g., HepG2 for hepatotoxicity) to reduce variability .
  • Dose-response curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify IC₅₀ consistency .
  • Control experiments : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (e.g., DMSO ≤0.1%) .

Q. What computational tools predict the environmental fate and biodegradation pathways of this compound?

Use quantum mechanical (QM) and molecular dynamics (MD) simulations:

  • QM : Calculate hydrolysis rates (e.g., B3LYP/6-31G* level) to predict stability in aqueous environments .
  • MD : Model interactions with soil organic matter to assess adsorption potential .
  • Software : Gaussian, GROMACS, or AMBER for thermodynamic and kinetic profiling .

Q. What strategies reduce byproduct formation during the final cyclization step?

Byproducts often stem from incomplete cyclization or side reactions. Solutions include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves selectivity .
  • Catalyst screening : Test Pd(OAc)₂ vs. CuI for higher regioselectivity .
  • Solvent optimization : Switch from toluene to DMF for better solubility of intermediates .

Q. How can solubility and bioavailability be enhanced for preclinical pharmacokinetic studies?

Structural and formulation modifications:

  • Prodrug design : Introduce phosphate or ester groups to improve aqueous solubility .
  • Nanoformulations : Use liposomes or polymeric nanoparticles (size: 100–200 nm) for sustained release .
  • Co-solvents : Employ PEG-400 or cyclodextrins in animal dosing solutions .

Methodological Considerations

  • Experimental Design : Use randomized block designs with split-split plots to account for variables like catalyst batches or solvent purity .
  • Data Analysis : Apply ANOVA for multi-factorial experiments (e.g., p < 0.05 significance threshold) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.